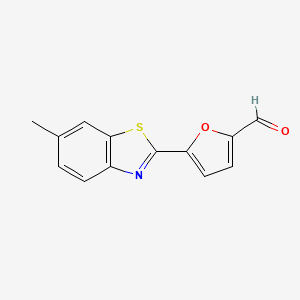
5-(6-Methyl-1,3-benzothiazol-2-yl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-Methyl-1,3-benzothiazol-2-yl)furan-2-carbaldehyde is a heterocyclic compound that combines a benzothiazole ring with a furan ring, linked by a carbaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Methyl-1,3-benzothiazol-2-yl)furan-2-carbaldehyde can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with furan-2-carbaldehyde under acidic conditions, followed by cyclization to form the benzothiazole ring . Another approach includes the use of microwave irradiation to enhance reaction rates and yields .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure high efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
5-(6-Methyl-1,3-benzothiazol-2-yl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzothiazole derivatives .
Applications De Recherche Scientifique
5-(6-Methyl-1,3-benzothiazol-2-yl)furan-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its anti-tubercular and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 5-(6-Methyl-1,3-benzothiazol-2-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of enzymes by binding to their active sites, thereby blocking their function . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde: Similar structure but lacks the methyl group at the 6-position of the benzothiazole ring.
2-(6-Methyl-1,3-benzothiazol-2-yl)furan-3-carbaldehyde: Similar structure but with different positioning of the carbaldehyde group.
Uniqueness
The presence of the methyl group at the 6-position of the benzothiazole ring in 5-(6-Methyl-1,3-benzothiazol-2-yl)furan-2-carbaldehyde enhances its chemical reactivity and biological activity compared to its similar compounds . This unique structural feature makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
63400-69-1 |
|---|---|
Formule moléculaire |
C13H9NO2S |
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
5-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H9NO2S/c1-8-2-4-10-12(6-8)17-13(14-10)11-5-3-9(7-15)16-11/h2-7H,1H3 |
Clé InChI |
VTNRYZXDGQWZOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(O3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![S-[3-(Phenylsulfanyl)propyl] dimethylcarbamothioate](/img/structure/B14512937.png)
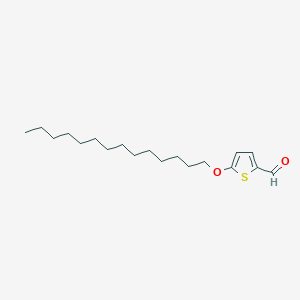
![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
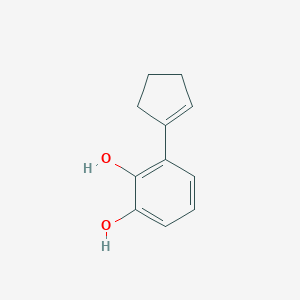
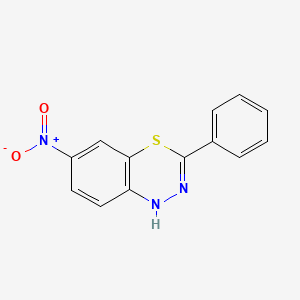
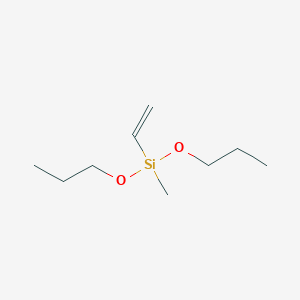
![2-[(6,7-Dimethoxyisoquinolin-4-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14512966.png)
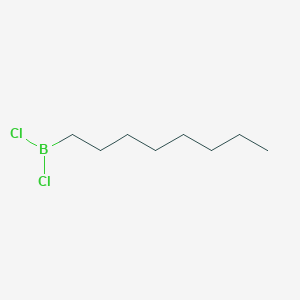
![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)
![3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea](/img/structure/B14512980.png)

![1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one](/img/structure/B14512995.png)
![Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate](/img/structure/B14513002.png)
